L-Styrylalanine

Catalog No.
S679017
CAS No.
267650-37-3
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Styrylalanine

CAS Number

267650-37-3

Product Name

L-Styrylalanine

IUPAC Name

(E,2S)-2-amino-5-phenylpent-4-enoic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1

InChI Key

MCGSKGBMVBECNS-QBBOHKLWSA-N

SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N

L-Styrylalanine (CAS 267650-37-3) is a non-proteinogenic, sterically demanding α-amino acid characterized by a rigid (E)-ethene-1,2-diyl linker that extends the distance between its chiral center and the phenyl ring. Commercially procured primarily as a chiral building block or in its protected forms (e.g., Fmoc- or Boc-L-styrylalanine) for solid-phase peptide synthesis (SPPS), it serves as a critical precursor for rigidified peptidomimetics and specialized active pharmaceutical ingredients (APIs). Unlike standard aromatic amino acids, its extended conjugated π-system fundamentally alters its enzymatic processability, solubility profile, and spatial projection, making it a highly specialized procurement choice for advanced drug discovery and biocatalytic engineering workflows [1].

Substituting L-styrylalanine with natural L-phenylalanine or saturated analogs like L-homophenylalanine fundamentally compromises both synthetic workflows and downstream pharmacological efficacy. In biocatalytic manufacturing, the bulky styryl group creates severe steric clashes in the binding pockets of wild-type enzymes, rendering standard bioprocessing protocols completely ineffective without custom enzyme engineering [1]. Furthermore, in medicinal chemistry, the loss of the rigid alkene linker in saturated analogs eliminates the precise spatial projection required for high-affinity target binding, while also preventing specific π-system-dependent enzymatic isomerizations during the synthesis of β-amino acid derivatives [2].

Biocatalytic Processability: Severe Efficiency Drop in Standard Enzymatic Workflows

When evaluating precursor suitability for biocatalytic deamination, L-styrylalanine exhibits a massive drop in processing efficiency compared to natural L-phenylalanine when using wild-type Phenylalanine Ammonia-Lyase (wt-PcPAL). Quantitative kinetic assays reveal a 777-fold reduction in the catalytic efficiency (k_cat/K_M) and a 14.7-fold reduction in turnover number (k_cat) [1].

Evidence DimensionCatalytic efficiency (k_cat/K_M) in ammonia elimination by wild-type Phenylalanine Ammonia-Lyase
Target Compound Data777-fold lower catalytic efficiency compared to L-phenylalanine
Comparator Or BaselineL-Phenylalanine (natural baseline)
Quantified Difference777-fold reduction in k_cat/K_M and 14.7-fold reduction in k_cat
Conditionswt-PcPAL biocatalytic assay (Petroselinum crispum)

Demonstrates that buyers cannot use off-the-shelf wild-type PAL enzymes for processing L-styrylalanine, necessitating the procurement of engineered variants (e.g., F137V-PcPAL) or reliance on chemical synthesis.

Precursor Suitability: Strict Requirement for Conjugated π-System in Isomerization

In the synthesis of β-amino acids via Phenylalanine Aminomutase (PAM), the conjugated double bond of L-styrylalanine is an absolute requirement for reactivity. While L-styrylalanine acts as a productive substrate (V_rel = 0.041 relative to L-phenylalanine), its saturated analog, (S)-2-amino-5-phenylpentanoic acid, yields completely undetectable turnover, proving that the extended conjugated allyl π-system is mandatory for the isomerization mechanism [1].

Evidence DimensionProductive α-to-β isomerization turnover by Phenylalanine Aminomutase (PAM)
Target Compound DataProductive substrate (V_rel = 0.041 relative to L-phenylalanine)
Comparator Or BaselineSaturated analog ((S)-2-amino-5-phenylpentanoic acid)
Quantified DifferenceProductive turnover vs. completely undetectable turnover (0)
ConditionsPAM-catalyzed isomerization assay

Proves that saturated analogs cannot be procured as cheaper substitutes when synthesizing β-amino acid derivatives, as the conjugated styryl group is strictly required for the reaction.

Application-Critical Performance: Rigid Linker for Enhanced Inhibitor Potency

For drug design applications, the rigid (E)-ethene-1,2-diyl linker of L-styrylalanine provides a critical structural advantage over flexible analogs. In the development of peptidyl-prolyl isomerase (PPIase) inhibitors, this linker maintains an extended, rigid distance between the aromatic moiety and the chiral alanine core, eliminating the entropic penalty associated with the conformational flexibility of saturated analogs like L-homophenylalanine [1].

Evidence DimensionSpatial projection and structural rigidity in target binding
Target Compound DataRigid (E)-ethene-1,2-diyl linker maintains extended distance between aromatic moiety and chiral center
Comparator Or BaselineFlexible saturated analogs (e.g., L-homophenylalanine)
Quantified DifferenceElimination of conformational flexibility, preventing entropic penalty during binding
ConditionsStructure-activity relationship (SAR) studies for peptidyl-prolyl isomerase (PPIase) inhibitors

Justifies the selection of L-styrylalanine in drug discovery programs where precise spatial projection of the phenyl ring is required to achieve high target affinity.

Synthesis of Rigidified Peptidomimetics

Directly utilizes the compound's extended π-system and rigid alkene linker to lock peptide conformations, reducing entropic penalties in target binding for applications such as PPIase inhibitors [1].

Engineered Biocatalysis Benchmarking

Serves as a critical, sterically demanding benchmark substrate for evaluating the enlarged hydrophobic binding pockets of engineered phenylalanine ammonia-lyases (e.g., F137V-PcPAL) [2].

Precursor for β-Amino Acid Derivatives

Acts as an essential starting material for Phenylalanine Aminomutase (PAM)-catalyzed isomerizations, where its conjugated double bond is strictly required for successful conversion to the β-isomer [3].

XLogP3

-0.8

Wikipedia

(2S,4E)-2-amino-5-phenylpent-4-enoic acid

Dates

Last modified: 08-15-2023

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